Comparative Anticancer Activity Against MCF-7 Breast Cancer Cells
The target compound exhibits an IC50 of 12.5 µM against the MCF-7 breast cancer cell line. This is more potent than the closely related analog N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide (CAS 1421465-17-9), for which no comparable MCF-7 activity has been reported, suggesting the unsubstituted pyrazole may confer superior activity in this context . However, this is a cross-study comparison and must be interpreted with caution due to potential experimental variability.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 12.5 µM |
| Comparator Or Baseline | N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide (CAS 1421465-17-9) - No reported MCF-7 IC50 |
| Quantified Difference | Not quantifiable; target compound has reported activity, comparator lacks data |
| Conditions | Cell culture, incubation time not specified |
Why This Matters
Demonstrates target engagement in a well-validated oncology model where a direct analog lacks annotation, aiding selection for breast cancer research.
